molecular formula C11H20 B8649144 Methylene-2-t-butylcyclohexane

Methylene-2-t-butylcyclohexane

Cat. No. B8649144
M. Wt: 152.28 g/mol
InChI Key: OWVUWGDLSRSKEC-UHFFFAOYSA-N
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Patent
US04571345

Procedure details

Methyltriphenylphosphonium bromide (346 g, 0.97 mole) was suspended in ether (1500 ml) and treated with n-butyllithium (2.5M in ether; 388 ml, 0.97 mole), followed by 2-t-butylcyclohexanone (50 g, 0.324 mole), following the procedure described in Example 12, Part A. The reaction mixture was heated under reflux for 2 days and then worked up in the usual manner. The crude product was fractionated to provide methylene-2-t-butylcyclohexane (22 g), which was pure by GC.
Quantity
388 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
346 g
Type
catalyst
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[C:6]([CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=O)([CH3:9])([CH3:8])[CH3:7]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC>[CH2:1]=[C:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[C:6]([CH3:9])([CH3:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
388 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C1C(CCCC1)=O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
346 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
1500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 days
Duration
2 d

Outcomes

Product
Name
Type
product
Smiles
C=C1C(CCCC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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